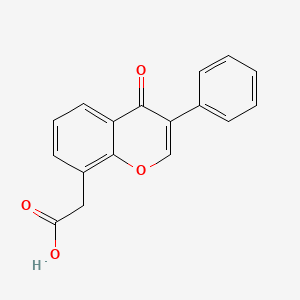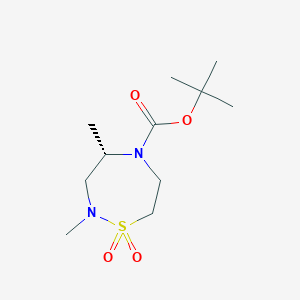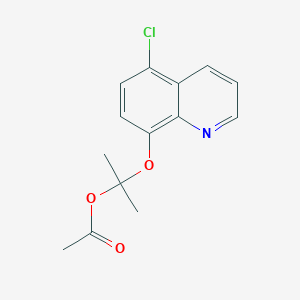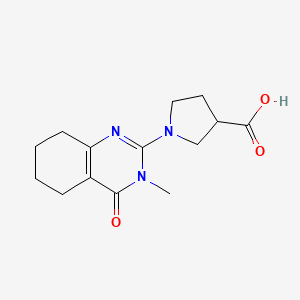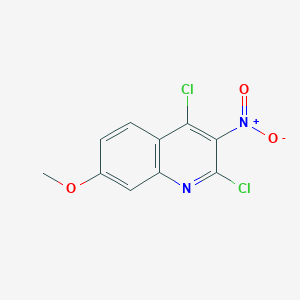
2,4-Dichloro-7-methoxy-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-methoxy-3-nitroquinoline is a chemical compound with the molecular formula C10H6Cl2N2O3 and a molecular weight of 273.07 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 2,4-Dichloro-7-methoxy-3-nitroquinoline typically involves the nitration of 2,4-dichloro-7-methoxyquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
2,4-Dichloro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms at the 2- and 4-positions can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the presence of a base and elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-dichloro-7-methoxy-3-aminoquinoline, while substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2,4-Dichloro-7-methoxy-3-nitroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes, making them useful in biochemical studies and drug discovery.
Medicine: Some derivatives of this compound exhibit antitumor and antimicrobial activities, making them candidates for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methoxy-3-nitroquinoline and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For example, some derivatives may inhibit topoisomerases, enzymes involved in DNA replication and repair, leading to antitumor effects. Others may target bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
2,4-Dichloro-7-methoxy-3-nitroquinoline can be compared with other similar compounds such as:
2,4-Dichloro-3-nitroquinoline: Lacks the methoxy group at the 7-position, which may affect its reactivity and biological activity.
2,4-Dichloro-7-methoxyquinoline: Lacks the nitro group at the 3-position, which may result in different chemical properties and applications.
7-Methoxy-3-nitroquinoline: Lacks the chlorine atoms at the 2- and 4-positions, which may influence its chemical reactivity and biological effects.
Properties
Molecular Formula |
C10H6Cl2N2O3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
2,4-dichloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-6-7(4-5)13-10(12)9(8(6)11)14(15)16/h2-4H,1H3 |
InChI Key |
HVGNTBNHXHJBNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


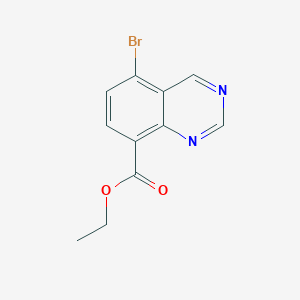


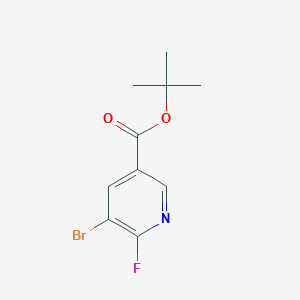
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)

![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)
